molecular formula C18H15Cl3N2S B1214277 Sulconazole CAS No. 61318-90-9

Sulconazole

Cat. No.: B1214277
CAS No.: 61318-90-9
M. Wt: 397.7 g/mol
InChI Key: AFNXATANNDIXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sulconazole, a broad-spectrum antifungal agent, primarily targets dermatophytes, yeasts, and other filamentous and dimorphic fungi . It is particularly effective against common pathogenic dermatophytes . The primary molecular target of this compound is the enzyme lanosterol 14-alpha demethylase , a cytochrome P-450 .

Mode of Action

This compound is a substituted imidazole derivative that inhibits metabolic reactions necessary for the synthesis of ergosterol , an essential component of fungal cell membranes . By inhibiting lanosterol 14-alpha demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to changes in membrane permeability and alterations in cell volume, secondary metabolic effects, and defective cell division and growth inhibition .

Biochemical Pathways

The inhibition of ergosterol synthesis by this compound disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death . This effect is usually fungistatic, but this compound may act as a fungicide in Candida albicans and Candida parapsilosis during certain growth phases .

Pharmacokinetics

This compound is applied topically, and about 8.7% of the drug is absorbed percutaneously . The systemic absorption is similar for both intact and abraded skin . The absorbed this compound is primarily excreted in the urine .

Result of Action

The inhibition of ergosterol synthesis by this compound results in the disruption of the fungal cell membrane, leading to cell death . This makes this compound an effective treatment for various fungal infections, including tinea cruris, tinea corporis, and tinea versicolor caused by susceptible fungal strains .

Action Environment

The efficacy of this compound can be influenced by the environment in which it is applied. For example, the absorption of this compound can be affected by the condition of the skin (intact vs. abraded) where it is applied . .

Biochemical Analysis

Biochemical Properties

Sulconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14-alpha demethylase, a cytochrome P-450-dependent enzyme in fungi. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased fungal cellular permeability and ultimately inhibiting fungal growth . This compound interacts with various biomolecules, including cytochrome P-450 isoenzymes, and affects the integrity of the fungal cell membrane .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes by disrupting the fungal cell membrane. This disruption leads to increased cellular permeability, which affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of ergosterol synthesis results in defective cell division and growth inhibition in fungi . Additionally, this compound has been shown to induce oxidative stress and inhibit glycolysis in esophageal cancer cells, leading to increased radiosensitivity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme iron of the cytochrome P-450 isoenzyme, lanosterol 14-alpha demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to changes in membrane permeability, cell volume, and secondary metabolic effects, ultimately causing defective cell division and growth inhibition . This compound may also interact with unsaturated fatty acids in the fungal cell membrane, contributing to its fungicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods when stored properly. Its effectiveness may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of fungal growth and potential changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including embryotoxicity and prolonged gestation in animal studies . The threshold effects observed in these studies indicate that careful dosage management is essential to minimize adverse effects while maintaining antifungal efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of biotin-dependent carboxylases by competing with biotin, an important co-factor for these enzymes . This inhibition affects various metabolic processes, including glycolysis and the tricarboxylic acid cycle. This compound’s impact on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with drug transporters, which play a critical role in its absorption, distribution, and excretion . This compound’s localization and accumulation within specific tissues are influenced by these transporters, affecting its overall efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effectsIts interaction with the fungal cell membrane and inhibition of ergosterol synthesis are key factors in its activity and function .

Chemical Reactions Analysis

Types of Reactions

Sulconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.

    Substitution: The imidazole ring in this compound can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include methanesulfonyl chloride, triethylamine, p-chlorobenzyl mercaptan, and sodium hydroxide . The reactions are typically carried out in solvents like toluene and methanol under controlled temperatures .

Major Products Formed

The major product formed from the synthesis of this compound is this compound nitrate, which is the active ingredient used in pharmaceutical formulations .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXATANNDIXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044129
Record name Sulconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61318-90-9
Record name Sulconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61318-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 330 mg sodium hydroxide in 30 ml methanol under nitrogen is added 810 mg of 1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate and the mixture is stirred at room temperature for ca. 30 minutes (until thin layer chromatography shows the disappearance of the ester). α,p-dichlorotoluene (350 mg) is then added, the solution stirred a further 15 minutes and the solvent removed under reduced pressure. Ether and water are then added to the residue and the ether extract washed with water, dried (MgSO4) and concentrated. Dropwise addition of nitric acid (d = 1.42) until precipitation is complete gives the nitrate salt of 1-[2,4-dichloro-β-(4-chlorobenzylthio)phenethyl]imidazole, recrystallized from acetone, mp 130.5°-132° C.
Quantity
330 mg
Type
reactant
Reaction Step One
Name
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulconazole
Reactant of Route 2
Reactant of Route 2
Sulconazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sulconazole
Reactant of Route 4
Reactant of Route 4
Sulconazole
Reactant of Route 5
Sulconazole
Reactant of Route 6
Reactant of Route 6
Sulconazole
Customer
Q & A

Q1: What is the primary mechanism of action of Sulconazole against fungi?

A1: this compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. It achieves this by targeting fungal cytochrome P450 sterol C-14 alpha-demethylation. [] This inhibition leads to the accumulation of 14 alpha-methyl sterols and a depletion of ergosterol, ultimately disrupting cell membrane permeability and cell wall synthesis. []

Q2: Are there any other reported mechanisms by which this compound exhibits antifungal activity?

A2: Yes, beyond its primary mechanism, this compound has also been shown to interfere with the autolytic degradation of fungal DNA and RNA. []

Q3: Does the growth phase of Candida albicans affect its susceptibility to this compound?

A3: Yes, research indicates that this compound exhibits higher lethality against early logarithmic phase Candida albicans cells compared to those in the early stationary phase. []

Q4: What is the molecular formula and weight of this compound nitrate?

A4: The molecular formula of this compound nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.75 g/mol. []

Q5: Are there any studies describing the crystal structure of this compound nitrate?

A5: Yes, the crystal structure of this compound nitrate has been determined using X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The study provides detailed information about bond lengths, angles, and the spatial arrangement of the molecule. []

Q6: What is the impact of excipients like poloxamer 407, ethanol, and propylene glycol on this compound gel formulations?

A6: Studies have investigated the impact of these excipients on this compound gel properties. Increasing poloxamer 407 concentration increased viscosity but decreased drug release and skin permeation rates. Ethanol addition reduced viscosity and enhanced drug release and skin permeation. Propylene glycol, up to 10%, increased drug release and skin permeation rates but showed a decreasing effect at higher concentrations. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties. Its primary mode of action is through the inhibition of enzymatic activity rather than catalysis.

Q8: Have computational methods been used to study this compound's interaction with its target?

A8: While the provided research does not delve into detailed computational modeling of this compound, one study utilized structure-based virtual screening to identify this compound as a potential inhibitor of furin, an enzyme involved in SARS-CoV-2 spike protein cleavage. []

Q9: Have any studies explored the structure-activity relationship of this compound analogs?

A9: Yes, one study investigated the antifungal activity of a series of 1-[2-[(substituted-phenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, structural analogs of this compound. The study demonstrated that modifications in the substituents on the phenyl ring could significantly impact their antifungal activity against various fungal species. []

Q10: What is the stability of this compound under different conditions?

A10: While specific stability data is not extensively detailed in the provided research, one study investigated the formulation of this compound-loaded solid lipid nanoparticles (SLNs) to enhance its stability and antifungal activity. The study characterized the SLNs for their size, zeta potential, and encapsulation efficiency, suggesting improved stability and sustained drug release. []

Q11: What is the percutaneous absorption rate of this compound nitrate in humans?

A11: Research indicates that the percutaneous absorption of this compound nitrate from a cream formulation in humans is estimated to be between 8.7% and 11.3% of the applied dose. []

Q12: Is there evidence of stereoselective pharmacokinetics or tissue distribution for this compound enantiomers?

A12: Yes, a study utilizing chiral HPLC-ESI-MS/MS demonstrated stereoselective pharmacokinetics and tissue distribution of this compound enantiomers in rats. []

Q13: How does the in vitro antifungal activity of this compound compare to other azole antifungals?

A13: Several studies have compared the in vitro activity of this compound to other azole antifungals like clotrimazole, miconazole, econazole, ketoconazole, and others. The results indicate that this compound generally exhibits comparable or superior activity against a broad spectrum of dermatophytes and yeasts. [, , , , , , , , , ]

Q14: What is the efficacy of this compound in treating dermatophytosis in clinical trials?

A14: Numerous clinical trials have demonstrated the efficacy of this compound cream in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. These trials showed high cure rates and good tolerability profiles, often comparable or superior to other topical antifungals. [, , , , , , , ]

Q15: Can this compound be used to treat cutaneous candidiasis?

A15: Yes, this compound has shown efficacy in treating cutaneous candidiasis. A study compared this compound 1% cream applied once daily to miconazole 2% cream applied twice daily and found them equally effective in achieving KOH and culture cures. []

Q16: Is this compound effective against pityriasis versicolor?

A16: Yes, both cream and solution formulations of this compound have proven effective in treating pityriasis versicolor in clinical trials. [, ]

Q17: Has this compound shown any potential in treating conditions beyond fungal infections?

A17: Interestingly, recent research suggests potential applications for this compound beyond its established antifungal use. One study highlighted its ability to inhibit PD-1 expression in immune and cancer cells, potentially impacting cancer immunotherapy. [] Another study indicated its potential in preventing fibrosis and stricture formation. []

Q18: Are there any known mechanisms of resistance to this compound in fungi?

A18: While specific resistance mechanisms to this compound are not extensively discussed in the provided papers, it's important to acknowledge that the development of resistance to azole antifungals, in general, is a growing concern. Mechanisms can involve alterations in the target enzyme (cytochrome P450), upregulation of drug efflux pumps, or biofilm formation.

Q19: Have any novel drug delivery systems been investigated for this compound?

A20: Yes, researchers have explored novel drug delivery systems for this compound to enhance its efficacy and delivery. One study developed this compound-loaded nanoemulsions, demonstrating improved transdermal permeation and antifungal activity compared to conventional formulations. [] Another study formulated this compound-loaded solid lipid nanoparticles (SLNs) incorporated into a topical gel, demonstrating enhanced antifungal activity and faster healing of skin fungal infections in rabbits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.